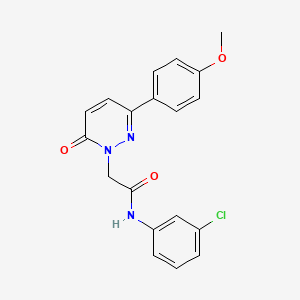

N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 3-chlorophenyl group attached via an acetamide linker to a pyridazinone core substituted with a 4-methoxyphenyl moiety. Pyridazinone derivatives are widely studied for their diverse pharmacological activities, including anticancer, anticonvulsant, and enzyme-inhibitory properties . The structural uniqueness of this compound lies in the combination of electron-withdrawing (3-chloro) and electron-donating (4-methoxy) aromatic groups, which may influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c1-26-16-7-5-13(6-8-16)17-9-10-19(25)23(22-17)12-18(24)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVQVJZVNGMQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyridazine ring through a cyclization reaction, followed by the introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and control, as well as employing cost-effective and environmentally friendly reagents. The process is designed to minimize waste and reduce production costs while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Pyridazinone vs. Heterocyclic Cores: The target compound’s pyridazinone core is shared with compounds in and , while triazole () and quinazoline () cores exhibit distinct electronic and steric properties.

Substituent Impact: The 4-methoxyphenyl group on the pyridazinone ring (target compound) contrasts with dichloro () or benzylpiperidine () substituents. Methoxy groups improve solubility but may reduce metabolic stability compared to halogens . The 3-chlorophenyl acetamide group in the target compound differs from 4-chlorophenyl () and antipyrine hybrids (). The meta-chloro substitution may influence steric interactions in target binding compared to para-substituted analogs .

Pharmacological Activities

- Anticancer Potential: Compounds with methoxyphenyl groups (e.g., ’s compound 38) showed activity against HCT-116, MCF-7, and PC-3 cell lines via MTT assays, suggesting that the target’s 4-methoxyphenyl moiety may confer similar properties .

- Anticonvulsant Activity : N-(3-chlorophenyl) acetamide derivatives with piperazine substituents () demonstrated anticonvulsant effects, highlighting the therapeutic relevance of the 3-chlorophenyl group in neurological targets .

- Enzyme Inhibition: The PRMT5-inhibitory activity of ’s compound underscores the pyridazinone core’s versatility in targeting protein–protein interactions .

Biological Activity

N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

Structural Overview

The compound features a pyridazine core with multiple aromatic substituents, specifically a 3-chlorophenyl group and a 4-methoxyphenyl group. The presence of these functional groups enhances its chemical reactivity and biological activity. The following table summarizes the structural characteristics and potential biological activities of this compound:

| Compound Name | Structural Features | Potential Biological Activities |

|---|---|---|

| This compound | Pyridazine core, chlorophenyl, methoxyphenyl | Antimicrobial, Anticancer |

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, suggesting that it may interact with specific molecular targets such as enzymes or receptors involved in microbial metabolism.

A study highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential. The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, studies have utilized the MTT assay to evaluate cytotoxic effects against human cancer cell lines, including:

- U-87 (glioblastoma)

- MDA-MB-231 (triple-negative breast cancer)

Results from these studies demonstrated that this compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selectivity towards certain cancer types. The following table summarizes the anticancer activity findings:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 | 15.2 | High |

| MDA-MB-231 | 30.5 | Moderate |

The mechanism underlying the biological activities of this compound is believed to involve the inhibition of key enzymes or pathways critical for cell growth and survival. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair, leading to apoptosis in cancer cells.

- Radical Scavenging : Its antioxidant properties could contribute to its anticancer effects by reducing oxidative stress within cells.

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

- Anticancer Screening : A study conducted at the National Cancer Institute evaluated various derivatives for their anticancer properties across 60 different cancer cell lines. Compounds with similar structural motifs showed promising results, indicating that modifications in substituents could enhance activity.

- Antimicrobial Testing : Comparative studies have shown that derivatives with halogen substitutions exhibit increased antimicrobial potency, suggesting that further exploration into halogenated derivatives may yield more effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.